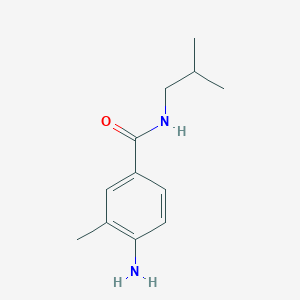

4-Amino-N-isobutyl-3-methylbenzamide

Description

4-Amino-N-isobutyl-3-methylbenzamide (CAS: 926249-69-6) is a substituted benzamide derivative characterized by an amino group at the 4-position, a methyl group at the 3-position of the benzene ring, and an isobutylamide side chain.

Properties

IUPAC Name |

4-amino-3-methyl-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-8(2)7-14-12(15)10-4-5-11(13)9(3)6-10/h4-6,8H,7,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPMKWBCJMILPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588165 | |

| Record name | 4-Amino-3-methyl-N-(2-methylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926249-69-6 | |

| Record name | 4-Amino-3-methyl-N-(2-methylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-isobutyl-3-methylbenzamide typically involves the following steps:

Nitration of 3-Methylbenzoic Acid: The starting material, 3-methylbenzoic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the fourth position, yielding 4-nitro-3-methylbenzoic acid.

Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 4-amino-3-methylbenzoic acid.

Amidation: The final step involves the reaction of 4-amino-3-methylbenzoic acid with isobutylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and reduction steps, as well as automated systems for amidation to minimize human error and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 4-Amino-N-isobutyl-3-methylbenzamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

Substitution: Reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) can be used for halogenation or sulfonation reactions, respectively.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of halogen, sulfonyl, or other functional groups on the benzene ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, including:

- Anticancer Activity : Studies have shown that 4-Amino-N-isobutyl-3-methylbenzamide can inhibit the proliferation of various cancer cell lines. For example, it has demonstrated efficacy against prostate cancer cells by modulating androgen receptor interactions .

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

- Antimicrobial Activity : The compound has shown antimicrobial properties against several pathogens, potentially disrupting bacterial cell membranes or interfering with metabolic processes .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. It can participate in various chemical reactions, including:

- Electrophilic Substitution Reactions : The aromatic ring can undergo halogenation, nitration, and sulfonation.

- Reductive Reactions : The amino group can be reduced to form corresponding amines.

- Oxidative Reactions : The compound can be oxidized to form nitroso or nitro derivatives.

Anticancer Activity Study

A study evaluated the effects of this compound on prostate cancer cell lines. Significant inhibition of cell growth was observed at concentrations below 10 µM, with downregulation of key proteins involved in cell cycle progression .

Anti-inflammatory Research

In murine models, the compound demonstrated anti-inflammatory effects by reducing edema and pro-inflammatory cytokine levels. These findings support its potential use in treating conditions like arthritis and other inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Amino-N-isobutyl-3-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-Amino-N-isobutyl-3-methylbenzamide, enabling a comparative analysis of their properties and applications:

N-Isobutylbenzamide (CAS: 5705-57-7)

- Structure: Lacks the 4-amino and 3-methyl substituents present in the target compound.

- Applications : Primarily used as a model compound in conformational studies of amide bonds.

- Availability: Supplied by 3 vendors, indicating broader commercial accessibility compared to this compound .

3-Amino-N-ethyl-4-methylbenzamide hydrochloride (CAS: 21447-50-7)

- Structure : Features an ethylamide group instead of isobutyl and a hydrochloride salt form.

- Key Differences : The ethyl substituent and salt formulation enhance solubility in polar solvents but reduce lipophilicity.

- Applications : Investigated in ionic interaction-driven drug delivery systems.

- Availability : Supplied by 3 vendors, similar to N-Isobutylbenzamide .

4-Amino-N-{4-[2-(2,6-dimethylphenoxy)acetylamino]-3-hydroxy-1-isobutyl-5-phenylpentyl}benzamide

- Structure: A highly modified derivative with a bulky phenoxy-acetylamino side chain and additional phenylpentyl group.

- Key Differences : Extended substituents confer multi-facial α-helix mimetic properties, enabling protein-protein interaction inhibition.

- Applications : Advanced lead compound in oncology and neurodegenerative disease research .

Comparative Data Table

*Estimated based on structural complexity.

Research Implications

This compound’s discontinued commercial status contrasts with its simpler analogs (e.g., N-Isobutylbenzamide), which remain accessible for basic research. Its structural complexity positions it between low-molecular-weight benzamides and advanced α-helix mimetics like the phenoxy-acetylamino derivative . While the latter demonstrates superior biological activity, the target compound retains value in studying modular benzamide scaffolds for drug discovery.

Biological Activity

4-Amino-N-isobutyl-3-methylbenzamide is an organic compound characterized by its unique structural features, which include an amino group, an isobutyl side chain, and a methyl group on a benzamide framework. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

- Molecular Formula : C12H18N2O

- Molecular Weight : 206.29 g/mol

- Structural Features :

- Amino group at the para position (4-position)

- Isobutyl group attached to the nitrogen atom

- Methyl group at the meta position (3-position)

The arrangement of these functional groups contributes to the compound's chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, potentially inhibiting enzymatic activity. The hydrophobic isobutyl and methyl groups may enhance the compound's interactions with lipid membranes or protein surfaces, influencing its bioavailability and distribution in biological systems.

Anti-inflammatory and Analgesic Effects

Research has indicated that this compound may exhibit anti-inflammatory properties. It has been explored as a potential therapeutic agent for conditions characterized by inflammation. The compound's ability to modulate inflammatory pathways suggests it could serve as a candidate for further pharmacological studies aimed at treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar benzamide derivatives. While specific data on this compound is limited, its structural analogs have shown promising results against various cancer cell lines. For instance, compounds with similar scaffolds have demonstrated significant cytotoxicity against breast cancer (MCF7), colon cancer (HCT116), and prostate cancer (PC-3) cell lines .

| Compound Name | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | MCF7 | 1.18 |

| Compound B | HCT116 | 0.67 |

| Compound C | PC-3 | 0.87 |

Enzyme Interaction Studies

Investigations into the enzyme inhibition capabilities of this compound have indicated that it may act as a biochemical probe for studying enzyme interactions. Its binding affinity with specific enzymes could lead to insights into metabolic pathways and cellular processes .

Case Studies

- In Vitro Studies : A study evaluated the effects of various benzamide derivatives on cancer cell lines, noting that structural modifications significantly influenced their cytotoxicity profiles. Although direct studies on this compound are scarce, its structural relatives exhibited enhanced anticancer activity when specific functional groups were altered .

- Pharmacological Characterization : Another research focused on the pharmacological characterization of related compounds suggested that modifications in the benzamide structure could lead to improved binding affinities and biological activities against targeted enzymes or receptors .

Q & A

Q. What are the recommended synthetic routes for 4-Amino-N-isobutyl-3-methylbenzamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis of benzamide derivatives typically involves coupling reactions between amines and activated carboxylic acids. For this compound:

- Step 1 : Start with 4-amino-3-methylbenzoic acid. Activate the carboxyl group using carbodiimides (e.g., EDC/HOBt) to form an intermediate acyloxyphosphonium salt.

- Step 2 : React with isobutylamine under inert conditions (N₂ atmosphere) to form the amide bond.

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 amine:acid ratio) and use anhydrous solvents (e.g., DMF or THF) to minimize side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine analytical techniques:

- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>95%).

- NMR : Confirm substituent positions (e.g., ¹H NMR: δ 6.5–7.5 ppm for aromatic protons; δ 1.0–1.5 ppm for isobutyl methyl groups).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 235.3). Cross-reference with databases like PubChem .

Q. What are the stability and storage conditions for this compound under laboratory settings?

Methodological Answer:

- Stability : Benzamides are generally stable at room temperature but may degrade under prolonged light exposure. Perform accelerated stability studies (40°C/75% RH for 6 weeks) to assess degradation pathways.

- Storage : Store in amber vials at 0–6°C for long-term preservation. Desiccate to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target binding?

Methodological Answer:

- Modification Strategy : Introduce substituents (e.g., halogens, trifluoromethyl) to the benzene ring to enhance lipophilicity or hydrogen bonding. For example, a trifluoromethyl group at the 3-position improves metabolic stability .

- Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to target proteins. Compare IC₅₀ values across derivatives .

Q. What computational approaches are suitable for predicting the interaction of this compound with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Input the compound’s InChI key (e.g., derived from PubChem data) and refine with molecular dynamics (MD) simulations .

- QSAR Models : Train models on datasets of related benzamides to predict bioavailability or toxicity. Validate with experimental IC₅₀ values .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity across assays?

Methodological Answer:

Q. What strategies are effective for identifying biological targets of this compound in complex systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.